molecular formula C9H18N2OS B13020205 N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide

N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide

Cat. No.: B13020205
M. Wt: 202.32 g/mol
InChI Key: OPQLWNSXUYYKPL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide is an organic compound with the molecular formula C9H18N2OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide typically involves the reaction of tetrahydro-2H-thiopyran-4-amine with N,N-dimethylacetamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide involves its interaction with specific molecular targets and pathways. The thiopyran ring and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-3-yl)amino)acetamide
  • N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-5-yl)amino)acetamide
  • N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-6-yl)amino)acetamide

Uniqueness

N,N-Dimethyl-2-((tetrahydro-2H-thiopyran-4-yl)amino)acetamide is unique due to the specific position of the amino group on the thiopyran ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s properties and applications compared to its analogs.

Properties

Molecular Formula

C9H18N2OS

Molecular Weight

202.32 g/mol

IUPAC Name

N,N-dimethyl-2-(thian-4-ylamino)acetamide

InChI

InChI=1S/C9H18N2OS/c1-11(2)9(12)7-10-8-3-5-13-6-4-8/h8,10H,3-7H2,1-2H3

InChI Key

OPQLWNSXUYYKPL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNC1CCSCC1

Origin of Product

United States

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